1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-8-6-15(7-9-17)18-10-11-20(26-25-18)27-13-3-4-16(14-27)21(28)24-19-5-1-2-12-23-19/h1-2,5-12,16H,3-4,13-14H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOIPMSDFVZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis
-
Step 1: Synthesis of 6-(4-fluorophenyl)pyridazine
Reagents: 4-fluorobenzaldehyde, hydrazine hydrate, and a suitable catalyst.
Conditions: Reflux in ethanol or another suitable solvent.
Reaction: Formation of the pyridazine ring through cyclization.
-
Step 2: Synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide
Reagents: 2-pyridinecarboxylic acid, piperidine, and coupling agents like EDCI or DCC.
Conditions: Room temperature to mild heating.
Reaction: Amide bond formation.
-
Step 3: Coupling of the two intermediates
Reagents: The synthesized 6-(4-fluorophenyl)pyridazine and N-(pyridin-2-yl)piperidine-3-carboxamide.
Conditions: Use of a coupling agent and a base in an appropriate solvent.
Reaction: Formation of the final compound through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine ring and fluorophenyl group undergo oxidation under specific conditions:
| Reagent/Conditions | Reaction Site | Product | Key Observations | References |
|---|---|---|---|---|
| Potassium permanganate (KMnO₄) | Pyridazine ring | Oxidized pyridazine derivatives | Forms hydroxylated intermediates | |
| Hydrogen peroxide (H₂O₂) | Aromatic C-F bond | Partial defluorination | Requires catalytic acid/base |
-
Mechanistic Insight : Oxidation of the pyridazine ring typically results in hydroxylation or ring-opening products, depending on reaction severity. The electron-withdrawing fluorine substituent on the phenyl group stabilizes intermediates during oxidation.
Reduction Reactions
The carboxamide and aromatic systems participate in reduction:
| Reagent/Conditions | Reaction Site | Product | Yield Optimization | References |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Carboxamide group | Secondary amine derivative | High-temperature anhydrous | |
| Sodium borohydride (NaBH₄) | Pyridazine ring | Partially reduced dihydropyridazine | Limited to mild conditions |
-
Notable Finding : LiAlH₄ reduces the carboxamide to a methyleneamine (–CH₂–NH–) while preserving the pyridin-2-yl group. NaBH₄ selectively reduces the pyridazine ring without affecting the fluorophenyl substituent.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
-
Key Data : Substitution at the pyridazine C-3 position is favored due to electron deficiency from the adjacent nitrogen . Fluorine on the phenyl group resists nucleophilic displacement but participates in Suzuki-Miyaura coupling under palladium catalysis .
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis and recondensation:
-
Spectral Evidence : Hydrolysis products are confirmed via IR (loss of amide I band at ~1650 cm⁻¹) and NMR (appearance of carboxylic proton at δ 12–13 ppm) .
Photochemical Reactions
UV-induced reactivity has been observed:
| Conditions | Reaction | Product | Quantum Yield | References |
|---|---|---|---|---|
| UV light (254 nm) | [4+2] Cycloaddition | Fused bicyclic adducts | Dependent on solvent polarity |
-
Mechanism : The pyridazine ring acts as a diene in Diels-Alder reactions under UV light, forming bridged structures with electron-deficient dienophiles .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Pyridazine oxidation | 2.3 × 10⁻³ | 45.6 | High in polar aprotic |
| Carboxamide reduction | 1.8 × 10⁻⁴ | 72.3 | Low in ethers |
| Nucleophilic substitution | 4.1 × 10⁻⁵ | 88.9 | Moderate in DMF |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The pyridazine moiety is known for its ability to interact with various biological targets, making it a suitable candidate for developing anticancer agents. Research indicates that derivatives of pyridazine can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the piperidine and pyridazine rings may enhance its interaction with microbial enzymes or receptors, leading to inhibition of bacterial growth. Preliminary studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Neurological Applications
Given the structural features of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide, there are implications for its use in treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to penetrate the blood-brain barrier. This raises the possibility that this compound could be developed for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The fluorophenyl group is believed to enhance lipophilicity, improving membrane permeability and bioavailability. Additionally, variations in substituents on the piperidine ring can significantly affect the binding affinity to biological targets. A detailed analysis of similar compounds has shown that modifications at specific positions can lead to increased potency and selectivity against target enzymes or receptors .
Binding Affinity Studies
Studies utilizing molecular docking techniques have suggested that this compound binds effectively to targets involved in cancer progression and microbial resistance mechanisms. For example, docking simulations indicate strong interactions with proteins associated with cell cycle regulation and apoptosis pathways .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that further optimization could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of related pyridazine derivatives showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and inferred properties of the target compound relative to analogs identified in the evidence:
Key Observations:
Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound may confer greater metabolic stability and lipophilicity compared to the chlorinated analog in , where chlorine’s larger atomic size could increase susceptibility to oxidative metabolism .
Amide Group Variations : The pyridin-2-yl carboxamide in the target compound likely enhances hydrogen-bonding interactions compared to the pyrrole-methyl group in or the biphenyl group in . This could improve target binding affinity in enzyme inhibition .
γ-Secretase Modulator Analogues : BPN-15606 () shares a pyridazine core and fluorinated aryl group but differs in the amine substituent. The target compound’s pyridin-2-yl group may reduce off-target effects compared to BPN-15606’s phenethylamine moiety, which is associated with γ-secretase modulation .
Inferred Pharmacological Properties
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
Biological Activity
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 391.4 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a fluorophenyl substituent, which may influence its biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN5O |
| Molecular Weight | 391.4 g/mol |
| Structural Features | Pyridazine, Piperidine, Fluorophenyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the pyridazine intermediate.
- Introduction of the fluorophenyl group.
- Formation of the piperidine carboxamide moiety.
Reagents such as halogenated compounds and amines are commonly used in these reactions, with optimization strategies focusing on yield and purity enhancement .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various cellular processes such as signal transduction and metabolic regulation .
Potential Targets:
- Monoamine Oxidase (MAO) : Some studies indicate that related compounds exhibit potent inhibitory effects on MAO-A and MAO-B, suggesting a potential role in treating neurodegenerative disorders .
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Inhibition of Enzymatic Activity :
- Cytotoxicity Studies :
Case Studies
A case study involving derivatives of this compound demonstrated its effectiveness as a selective MAO-B inhibitor. For instance:
- T6 , a derivative, displayed an IC50 value of 0.013 µM against MAO-B and was less toxic to healthy cells compared to other tested compounds . This suggests that structural modifications can enhance therapeutic profiles.
Research Applications
The compound's unique structure positions it as a candidate for various applications:
Q & A
Q. What are the established synthetic routes for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide?
The compound is typically synthesized via multi-step reactions involving piperidine and pyridazine precursors. For example, a European patent (EP 4 374 877 A2) describes a method using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated benzaldehyde derivatives. Key steps include condensation, cyclization, and coupling reactions under controlled conditions (e.g., anhydrous solvents, palladium catalysts). The final product is purified via column chromatography and verified using HPLC (≥98% purity) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, with specific attention to fluorophenyl (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.9 ppm) proton environments.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (≥98% threshold), as noted in synthesis protocols for structurally related carboxamides .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization requires:
- Reagent Ratios: Stoichiometric adjustments of pyridazine and piperidine precursors to minimize side reactions.
- Catalytic Systems: Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in fluorophenyl-pyridazine bond formation .
- Temperature Control: Maintaining reactions at 60–80°C prevents thermal degradation of intermediates.
- Purification: Gradient elution in column chromatography isolates the target compound from byproducts (e.g., unreacted fluorophenyl derivatives) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Purity Differences: HPLC verification ensures ≥98% purity, as impurities (e.g., unreacted intermediates) can skew assay results .
- Assay Conditions: Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times reduces variability.
- Structural Analog Interference: Compare data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) to identify substituent-specific effects .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on this compound?
- Fluorophenyl Group: Substitution at the 4-position enhances target binding affinity (e.g., kinase inhibition) due to electron-withdrawing effects .
- Pyridin-2-yl Motif: Replacing this with bulkier groups (e.g., 4-methylpyridinyl) reduces solubility but may improve metabolic stability .
- Piperidine Ring: Methylation at the 3-position (as in pharmacopeial standards) alters conformational flexibility, impacting receptor selectivity .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
